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molecular formula C10H5F3N2O2 B8300633 8-Nitro-5-(trifluoromethyl)quinoline CAS No. 316-76-7

8-Nitro-5-(trifluoromethyl)quinoline

Cat. No. B8300633
M. Wt: 242.15 g/mol
InChI Key: GCORMZQIMMLJOL-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 8-nitro-5-(trifluoromethyl)quinoline (Intermediate 33) (820 mg, 3.39 mmol), tin (II) chloride (1.93 g, 10.2 mmol) and 6 N HCl (10 drops) gave the title compound (615 mg, 85%) which was used in the next step without purification.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:14]([F:17])([F:16])[F:15])=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)([O-])=O.[Sn](Cl)Cl>Cl>[F:17][C:14]([F:15])([F:16])[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=CC=NC12)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=CC=NC12)C(F)(F)F
Step Three
Name
Quantity
1.93 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2C=CC=NC2=C(C=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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